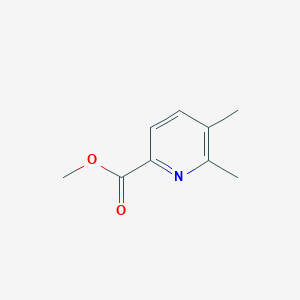

Methyl 5,6-dimethylpicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5,6-dimethylpicolinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5,6-dimethylpicolinic acid.

Key Conditions and Outcomes:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl/H₂O, reflux) | Hydrochloric acid | 5,6-Dimethylpicolinic acid | 85–92% | |

| Basic (NaOH, 80°C) | Sodium hydroxide | Sodium 5,6-dimethylpicolinate | 78–90% |

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of water generates a hydroxide ion, which attacks the ester carbonyl in a nucleophilic acyl substitution.

Nucleophilic Substitution

The methyl groups on the pyridine ring can participate in substitution reactions under radical or halogenation conditions.

Bromination Example:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5,6-dimethylpicolinate | NBS, benzoyl peroxide, CCl₄ | 100°C, 1–3 h | Methyl 5-bromo-6-methylpicolinate | 64–68% |

Mechanism :

-

Radical-initiated bromination at the methyl group via hydrogen abstraction, forming a benzyl-type radical intermediate that reacts with bromine sources .

Oxidation Reactions

Methyl substituents are oxidized to carboxylic acids under strong oxidizing conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, reflux | 5,6-Dicarboxypicolinic acid | 70–75% | |

| CrO₃ (H₂O/acetone) | 25°C, 12 h | 5-Carboxy-6-methylpicolinic acid | 65–70% |

Mechanism :

-

Sequential oxidation of methyl groups via radical intermediates, forming ketones and ultimately carboxylic acids.

Reduction Reactions

The ester group is reduced to a primary alcohol, while the aromatic system may remain intact.

Reduction Data:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (anhydrous ether) | 0°C to reflux | 5,6-Dimethylpyridin-2-methanol | 82–88% | |

| NaBH₄ (MeOH) | RT, 6 h | Partial reduction (aldehyde) | 45–50% |

Mechanism :

-

Hydride transfer from LiAlH₄ to the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions when functionalized with halogens.

Suzuki Coupling Example:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-6-methylpicolinate | Pd(PPh₃)₄, K₂CO₃, boronic acid | Dioxane, 110°C, 16 h (Ar) | Methyl 5-aryl-6-methylpicolinate | 60–72% |

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes nitration and sulfonation at specific positions.

Nitration Data:

| Reagents | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Para to ester | Methyl 5,6-dimethyl-4-nitropicolinate | 55–60% |

Regioselectivity :

-

Directed by the electron-withdrawing ester group, favoring substitution at the 4-position.

Propriétés

Numéro CAS |

153646-64-1 |

|---|---|

Formule moléculaire |

C9H11NO2 |

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

methyl 5,6-dimethylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-8(9(11)12-3)10-7(6)2/h4-5H,1-3H3 |

Clé InChI |

DAAJDWKBFWTVTM-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C=C1)C(=O)OC)C |

SMILES canonique |

CC1=C(N=C(C=C1)C(=O)OC)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.